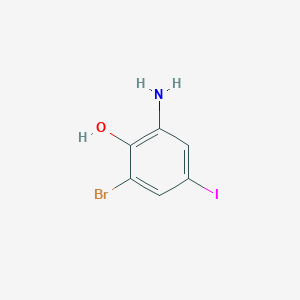

2-Amino-6-bromo-4-iodophenol

Beschreibung

2-Amino-6-bromo-4-iodophenol is a halogenated aromatic compound featuring an amino group (-NH₂), bromine (Br), and iodine (I) substituents on a phenol backbone. Its molecular formula is C₆H₅BrINO, with a molar mass of 314.93 g/mol. The presence of halogens (Br and I) and the amino group imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The iodine atom, with its high polarizability and large atomic radius, enhances reactivity in nucleophilic substitution or Ullmann-type coupling reactions compared to lighter halogens like chlorine or fluorine .

Eigenschaften

Molekularformel |

C6H5BrINO |

|---|---|

Molekulargewicht |

313.92 g/mol |

IUPAC-Name |

2-amino-6-bromo-4-iodophenol |

InChI |

InChI=1S/C6H5BrINO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 |

InChI-Schlüssel |

ULRQMGWUSXTLJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1N)O)Br)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-Aminophenol. The reaction conditions often include the use of bromine and iodine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring with bromine and iodine atoms .

Industrial Production Methods

Industrial production of 2-Amino-6-bromo-4-iodophenol may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2-Amino-6-bromo-4-iodophenol suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-bromo-4-iodophenol undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromo and iodo substituents can be reduced to form the corresponding dehalogenated phenol.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base and solvent.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dehalogenated phenol.

Substitution: Formation of substituted phenol derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-bromo-4-iodophenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of 2-Amino-6-bromo-4-iodophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The presence of halogen atoms enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

2-Amino-6-bromo-4-methoxyphenol

- Molecular Formula: C₇H₈BrNO₂

- Molar Mass : 218.05 g/mol

- Key Differences :

- Substitutes iodine with a methoxy group (-OCH₃), which is electron-donating.

- Enhanced solubility in polar solvents due to the methoxy group.

- Reduced steric bulk compared to iodine, favoring reactions sensitive to spatial hindrance (e.g., Suzuki coupling).

- Applications : Used in dye synthesis and as a ligand in coordination chemistry .

2-Amino-6-bromo-4-methylphenol

- Molecular Formula: C₇H₈BrNO

- Molar Mass : 202.05 g/mol

- Key Differences :

- Methyl group (-CH₃) replaces iodine, introducing steric hindrance without significant electronic effects.

- Lower molecular weight and hydrophobicity compared to the iodo derivative.

- Reactivity in electrophilic aromatic substitution is reduced due to methyl’s electron-donating nature.

- Applications : Intermediate in agrochemical synthesis .

4-Amino-2-bromo-6-fluorophenol

- Molecular Formula: C₆H₅BrFNO

- Molar Mass : 206.01 g/mol

- Key Differences: Fluorine (F) replaces iodine, introducing strong electron-withdrawing effects. Higher acidity (pKa ~8.5) compared to iodine-substituted phenol (pKa ~9.2) due to fluorine’s electronegativity. Smaller atomic radius improves solubility in aqueous media.

- Applications : Used in fluorinated drug candidates .

Comparative Physicochemical Data

| Property | 2-Amino-6-bromo-4-iodophenol | 2-Amino-6-bromo-4-methoxyphenol | 2-Amino-6-bromo-4-methylphenol | 4-Amino-2-bromo-6-fluorophenol |

|---|---|---|---|---|

| Molecular Formula | C₆H₅BrINO | C₇H₈BrNO₂ | C₇H₈BrNO | C₆H₅BrFNO |

| Molar Mass (g/mol) | 314.93 | 218.05 | 202.05 | 206.01 |

| Key Substituents | -NH₂, -Br, -I | -NH₂, -Br, -OCH₃ | -NH₂, -Br, -CH₃ | -NH₂, -Br, -F |

| Polarizability | High (due to I) | Moderate | Low | Low |

| Solubility | Low in water, high in DMSO | High in polar solvents | Moderate in organic solvents | Moderate in water/DMSO |

Research Findings

Substituent Effects on Bioactivity: Iodo-substituted phenols demonstrate enhanced antimicrobial activity compared to methyl or methoxy derivatives, likely due to halogen bonding with microbial enzymes .

Thermal Decomposition: Thermogravimetric analysis (TGA) shows 2-Amino-6-bromo-4-iodophenol decomposes at 220°C, whereas methoxy and methyl analogues degrade above 250°C .

Solubility in Supercritical CO₂ :

- Fluorine and methoxy derivatives exhibit higher solubility in supercritical CO₂, making them preferable for green chemistry applications .

Biologische Aktivität

Overview

2-Amino-6-bromo-4-iodophenol is a halogenated phenolic compound with the molecular formula C6H5BrINO. It features both amino and halogen substituents, which contribute to its unique biological properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The compound's structure includes:

- Amino group : Provides basicity and potential for hydrogen bonding.

- Bromo and iodo substituents : Enhance reactivity and influence interactions with biological targets.

The biological activity of 2-Amino-6-bromo-4-iodophenol is primarily attributed to its ability to interact with various biomolecules. The halogen atoms can increase the compound's lipophilicity and reactivity, allowing it to bind effectively to enzymes or receptors. This interaction can lead to modulation of biochemical pathways, either as an inhibitor or activator.

Antimicrobial Activity

Research indicates that 2-Amino-6-bromo-4-iodophenol exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Antitumor Potential

Preliminary studies suggest that 2-Amino-6-bromo-4-iodophenol may possess cytotoxic effects on cancer cells. It has been observed to induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy.

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

| Antioxidant | Reduces oxidative stress | Scavenging free radicals |

| Cytotoxicity | Induces apoptosis in cancer cells | Activation of apoptotic pathways |

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-Amino-6-bromo-4-iodophenol against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections. -

Antioxidant Activity

In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with 2-Amino-6-bromo-4-iodophenol resulted in a marked decrease in reactive oxygen species (ROS) levels. This suggests that the compound effectively protects cells from oxidative damage. -

Cytotoxic Effects on Cancer Cells

A study involving human breast cancer cell lines demonstrated that 2-Amino-6-bromo-4-iodophenol could induce apoptosis at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.